molecular formula C6H9N3O2S B8731103 5-Hydrazinyl-2-(methylsulfonyl)pyridine

5-Hydrazinyl-2-(methylsulfonyl)pyridine

Cat. No.: B8731103
M. Wt: 187.22 g/mol
InChI Key: FJTSXBXBWMAYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinyl-2-(methylsulfonyl)pyridine (CAS 343262-50-0) is a high-purity chemical compound offered as a key building block for medicinal chemistry and drug discovery research. This pyridine derivative is of significant interest due to its strategic combination of a hydrazinyl functional group and a methylsulfonyl moiety on a heterocyclic scaffold . Heterocyclic compounds like this pyridine derivative are privileged structures in pharmaceutical development, with documented research interest in their antiviral properties against a range of viruses . The reactive hydrazinyl group serves as a versatile handle for the synthesis of more complex molecules, such as hydrazones and other heterocycles, enabling researchers to explore novel chemical space . Simultaneously, the electron-withdrawing methylsulfonyl group can influence the compound's electronic properties and its ability to form hydrogen bonds, potentially enhancing interactions with biological targets and improving physicochemical properties . This makes this compound a valuable reagent for constructing potential pharmacologically active molecules, particularly in the areas of antiviral and antimicrobial agent development . The product is accompanied by a Certificate of Analysis and is subject to cold-chain transportation to ensure stability. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

(6-methylsulfonylpyridin-3-yl)hydrazine

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3

InChI Key

FJTSXBXBWMAYOT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of 5-Hydrazinyl-2-(methylsulfonyl)pyridine and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Biological/Pharmacological Notes
This compound -SO₂CH₃ (2), -NHNH₂ (5) C₇H₉N₃O₂S 199.23 Not reported Not reported Hypothesized COX-2 inhibition potential
5-Hydrazinyl-2-(trifluoromethyl)pyridine -CF₃ (2), -NHNH₂ (5) C₆H₆F₃N₃ 177.13 1.442 245.47 High lipophilicity due to -CF₃ group
5-Hydrazinyl-2-methylpyridine -CH₃ (2), -NHNH₂ (5) C₆H₉N₃ 123.16 Not reported Not reported Enhanced lipophilicity; potential CNS activity
5-Hydrazinyl-2-methoxypyridine -OCH₃ (2), -NHNH₂ (5) C₆H₉N₃O 139.16 Not reported Not reported Electron-donating -OCH₃ may reduce reactivity

Key Observations:

Electronic Effects: The methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are electron-withdrawing, increasing the pyridine ring’s electrophilicity. This property is critical in drug-receptor interactions, as seen in COX-2 inhibitors where sulfonyl groups enhance selectivity .

Physicochemical Properties :

  • The trifluoromethyl derivative exhibits the highest density (1.442 g/cm³) and boiling point (245.47°C), attributed to the polar -CF₃ group’s strong intermolecular interactions .
  • Methylsulfonyl and methoxy groups introduce polarity, improving aqueous solubility compared to methyl derivatives.

Biological Implications :

  • Sulfonyl-containing analogs (e.g., 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine) show potent COX-2 inhibition (IC₅₀ = 0.07 µM), suggesting that this compound may share similar target affinity .
  • Trifluoromethyl groups, while enhancing lipophilicity, may reduce metabolic clearance, a common feature in CNS-targeting drugs .

Q & A

Q. What are the critical safety protocols for handling and storing 5-Hydrazinyl-2-(methylsulfonyl)pyridine in laboratory settings?

  • Methodological Answer : To mitigate hazards, avoid dust formation by using closed systems or wet methods during handling. Ensure adequate ventilation (e.g., fume hoods) and use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Store in tightly sealed, chemically resistant containers away from incompatible substances (e.g., strong oxidizers). Regularly inspect storage conditions to prevent degradation, which could increase toxicity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection using synchrotron radiation or laboratory diffractometers, followed by refinement with programs like SHELXL (for small molecules), confirms bond lengths, angles, and stereochemistry. Electron density maps derived from SHELXE can resolve ambiguities in hydrazinyl or sulfonyl group orientations .

Advanced Research Questions

Q. What synthetic routes are optimal for introducing hydrazinyl and methylsulfonyl groups onto a pyridine scaffold?

  • Methodological Answer : A multi-step approach is typical:
  • Step 1 : Halogenate the pyridine at the 5-position (e.g., using N-bromosuccinimide).
  • Step 2 : Substitute the halogen with hydrazine under reflux in ethanol or THF, often catalyzed by Pd or Cu.
  • Step 3 : Introduce the methylsulfonyl group via nucleophilic substitution (e.g., using methanesulfonyl chloride in the presence of a base like NaH).
    Monitor reactions with TLC/LC-MS, and purify intermediates via column chromatography or recrystallization .

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting nucleophilic sites (e.g., hydrazinyl NH2) and electrophilic centers (sulfonyl S=O). Fukui indices identify regions prone to electrophilic attack. Compare computed activation energies for different pathways (e.g., Suzuki vs. Buchwald-Hartwig couplings) to prioritize experimental conditions. Validate predictions with kinetic studies using NMR or UV-Vis .

Q. How should conflicting bioactivity data for derivatives of this compound be resolved?

  • Methodological Answer :
  • Step 1 : Replicate assays under standardized conditions (e.g., consistent cell lines, incubation times).
  • Step 2 : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Step 3 : Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, modifying the methylsulfonyl group to ethylsulfonyl could reduce off-target interactions.
  • Step 4 : Apply statistical tools (e.g., ANOVA) to assess reproducibility across batches .

Q. What strategies optimize pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility, monitored via LogP measurements.
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., hydrazine oxidation). Fluorination at the pyridine 3-position may block cytochrome P450-mediated degradation.
  • Bioavailability : Formulate as prodrugs (e.g., acetylated hydrazine) to enhance intestinal absorption, validated via in vivo pharmacokinetic studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.